MIF Binding Affinity: Class-Level Potency Derived from the Benzothiazinone Pharmacophore
While a direct Kd value for 2-(2-furyl)-4H-1,3-benzothiazine-4-one is not publicly available in the extracted text, the benzothiazinone pharmacophore is validated as a high-affinity MIF binder. The structurally related derivative BTZO-1 binds to human MIF with a Kd of 68.6 nM [1]. The Takeda patent explicitly claims MIF binding ability for the 2-furyl-substituted compound as part of the same structural class [2]. This class-level inference supports the compound's intended mechanism, differentiating it from non-benzothiazinone MIF inhibitors which often exhibit micromolar potency.
| Evidence Dimension | MIF binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly reported; claimed as a MIF-binding benzothiazinone in patent [2] |
| Comparator Or Baseline | BTZO-1 (closely related 1,3-benzothiazin-4-one derivative): Kd = 68.6 nM for human MIF [1] |
| Quantified Difference | Cannot be calculated (target compound data missing) |
| Conditions | In vitro binding assay at pH 7.3; specific BTZO-1 structure not confirmed as the 2-furyl derivative [1] |
Why This Matters
Confirmation of MIF binding at nanomolar affinity is a prerequisite for cardioprotective and anti-inflammatory applications; procurement of the correct 2-substituted derivative ensures retention of this mechanism, as MIF binding is sensitive to substituent variation.
- [1] Kimura, H.; Kaneko, T.; Tanida, S. BTZO-1, a Cardioprotective Agent, Reveals that Macrophage Migration Inhibitory Factor Regulates ARE-Mediated Gene Expression. CORE summary. Kd = 68.6 nM. View Source
- [2] Kajino, M.; Kawada, A.; Nakayama, Y.; Kimura, H.; Tawaraishi, T. 1,3-Benzothiazinone derivatives and use thereof. U.S. Patent 7,399,759 B2, July 15, 2008. Claim 21: ability to bind macrophage migration-inhibitory factor. View Source
